2-Amino-benzothiazole-6-carboxylic acid diethylamide
CAS No.: 333434-07-4
Cat. No.: VC1987082
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333434-07-4 |
|---|---|
| Molecular Formula | C12H15N3OS |
| Molecular Weight | 249.33 g/mol |
| IUPAC Name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)8-5-6-9-10(7-8)17-12(13)14-9/h5-7H,3-4H2,1-2H3,(H2,13,14) |
| Standard InChI Key | XMXLVNVGGJBUPF-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC2=C(C=C1)N=C(S2)N |
| Canonical SMILES | CCN(CC)C(=O)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Chemical Reactions and Properties
2-Amino-benzothiazole-6-carboxylic acid diethylamide exhibits chemical reactivity characteristic of benzothiazole compounds, with potential for several types of reactions based on its functional groups.
Key Chemical Reactions
The compound can participate in various chemical reactions:
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Nucleophilic substitution: The amino group at the 2-position can act as a nucleophile in substitution reactions.
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Electrophilic substitution: The aromatic ring system can undergo electrophilic aromatic substitution reactions.
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Amide hydrolysis: Under acidic or basic conditions, the diethylamide group can undergo hydrolysis.
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Oxidation reactions: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
These chemical properties contribute to the compound's potential for modification and optimization in medicinal chemistry applications.
Biological Activities
Research indicates that 2-Amino-benzothiazole-6-carboxylic acid diethylamide possesses diverse biological activities, with particular significance in enzyme inhibition and anticancer properties.
Enzyme Inhibition
One of the most notable biological activities of this compound is its ability to inhibit specific enzymes involved in cancer and inflammatory pathways. Research findings demonstrate potent inhibition of:
| Target Enzyme | IC50 Value (nM) |
|---|---|
| CSF1R | 5.5 |
| EGFR | 54.0 |
These low IC50 values, particularly for CSF1R (Colony Stimulating Factor 1 Receptor), indicate high potency as an enzyme inhibitor. CSF1R plays crucial roles in tumor progression and inflammatory responses, suggesting potential applications in cancer therapy and anti-inflammatory treatments.
Anticancer Activity
The compound has demonstrated promising anticancer properties in preliminary studies. While specific data for this exact compound is limited, research on similar benzothiazole derivatives indicates significant cytotoxic activity against various cancer cell lines, particularly breast cancer (MCF-7) .
The anticancer mechanism appears to involve:
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Inhibition of specific kinases involved in cell proliferation pathways
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Potential disruption of angiogenesis processes
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Possible induction of apoptosis in cancer cells
Broader research on benzothiazole derivatives highlights their potential as anticancer agents, with some compounds showing IC50 values as low as 0.01 µmol/ml against breast cancer cell lines .
Other Biological Effects
Beyond its anticancer properties, 2-Amino-benzothiazole-6-carboxylic acid diethylamide may exhibit:
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Anti-inflammatory activity: Through modulation of inflammatory signaling pathways
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Antimicrobial potential: Similar to other benzothiazole derivatives
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RNA binding capabilities: Related benzothiazole compounds have demonstrated ability to bind to RNA structures, suggesting potential application in RNA-targeting therapeutics
Research Applications
The unique structure and biological activities of 2-Amino-benzothiazole-6-carboxylic acid diethylamide position it for various research and practical applications.
Medicinal Chemistry Applications
In medicinal chemistry, the compound shows promise for several therapeutic areas:
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Cancer therapeutics: Its potent enzyme inhibition properties and cytotoxic effects against cancer cell lines make it a candidate for anticancer drug development.
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Anti-inflammatory agents: The ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory conditions.
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Drug discovery platform: The benzothiazole scaffold serves as a valuable template for developing novel therapeutic agents through structural modifications.
Research on similar benzothiazole derivatives has led to compounds entering clinical trials, such as Phortress (a fluorinated benzothiazole derivative), highlighting the therapeutic potential of this class of compounds .
Chemical Biology Tools
Beyond direct therapeutic applications, 2-Amino-benzothiazole-6-carboxylic acid diethylamide has potential uses in chemical biology:
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Enzyme activity probes: The specific binding to enzymes like CSF1R makes it useful for studying enzyme function and activity.
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Fluorescent labeling: The benzothiazole core potentially offers fluorescent properties that could be exploited for cellular imaging applications.
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RNA targeting: Related benzothiazole compounds have shown specificity for certain RNA structures, suggesting applications in RNA biology research .
Current Research and Future Directions
Recent Findings
Recent research has expanded our understanding of benzothiazole derivatives, including compounds similar to 2-Amino-benzothiazole-6-carboxylic acid diethylamide:
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Structure-activity relationship studies have revealed the importance of the 2-amino group for biological activity
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Investigations into the binding modes with target enzymes have provided insights into molecular interactions
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Research on RNA binding has uncovered potential applications in targeting RNA structures
Future Research Directions
Several promising avenues for future research include:
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Structural optimization: Modifying the core structure to enhance potency and selectivity
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Combination therapies: Exploring synergistic effects with established therapeutic agents
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Delivery systems: Developing targeted delivery methods to improve efficacy and reduce side effects
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Expanded biological screening: Testing against broader panels of cancer cell lines and inflammatory models
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